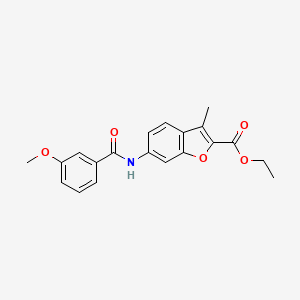

Ethyl 6-(3-methoxybenzamido)-3-methylbenzofuran-2-carboxylate

Description

Ethyl 6-(3-methoxybenzamido)-3-methylbenzofuran-2-carboxylate is a synthetic organic compound that belongs to the class of benzofuran derivatives. This compound is characterized by its unique structure, which includes a benzofuran core substituted with an ethyl ester group, a methoxybenzamido group, and a methyl group. Benzofuran derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Properties

IUPAC Name |

ethyl 6-[(3-methoxybenzoyl)amino]-3-methyl-1-benzofuran-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO5/c1-4-25-20(23)18-12(2)16-9-8-14(11-17(16)26-18)21-19(22)13-6-5-7-15(10-13)24-3/h5-11H,4H2,1-3H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUBAHDMVVWFLAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(O1)C=C(C=C2)NC(=O)C3=CC(=CC=C3)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of Ethyl 6-(3-methoxybenzamido)-3-methylbenzofuran-2-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction of an appropriate precursor, such as a 2-hydroxybenzaldehyde derivative, with an acylating agent.

Introduction of the Methoxybenzamido Group: The methoxybenzamido group can be introduced through an amide coupling reaction between the benzofuran core and 3-methoxybenzoic acid or its derivatives.

Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of catalysts and specific reaction conditions to enhance the efficiency of each step.

Chemical Reactions Analysis

Ethyl 6-(3-methoxybenzamido)-3-methylbenzofuran-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehyde or carboxylic acid derivatives.

Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids or bases for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

Biology: It has shown potential as a bioactive molecule with various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: The compound is being investigated for its potential therapeutic applications, particularly in the treatment of diseases such as cancer and infectious diseases.

Industry: It can be used in the development of new materials and as a building block for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl 6-(3-methoxybenzamido)-3-methylbenzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Ethyl 6-(3-methoxybenzamido)-3-methylbenzofuran-2-carboxylate can be compared with other benzofuran derivatives, such as:

Ethyl 6-(4-methoxybenzamido)-3-methylbenzofuran-2-carboxylate: Similar structure but with a different position of the methoxy group.

Ethyl 6-(3-chlorobenzamido)-3-methylbenzofuran-2-carboxylate: Similar structure but with a chloro group instead of a methoxy group.

Ethyl 6-(3-methoxybenzamido)-3-ethylbenzofuran-2-carboxylate: Similar structure but with an ethyl group instead of a methyl group.

These compounds share similar core structures but differ in their substituents, which can lead to variations in their biological activities and chemical reactivity. The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological properties and synthetic utility.

Biological Activity

Ethyl 6-(3-methoxybenzamido)-3-methylbenzofuran-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a benzofuran core, an amide group, and an ethyl ester, which contribute to its unique chemical properties. Its molecular formula is , with a molecular weight of approximately 285.31 g/mol. The presence of the methoxy group on the aromatic ring is particularly noteworthy, as it can influence the compound's interaction with biological targets.

Anticancer Properties

Research indicates that this compound exhibits anticancer activity by inhibiting specific enzymes involved in cell proliferation. Studies have shown that it can selectively target cancer cell lines, leading to reduced cell viability and increased apoptosis rates. The underlying mechanisms are thought to involve modulation of signaling pathways associated with cancer progression.

Case Study: In vitro studies conducted on various cancer cell lines demonstrated that this compound significantly inhibited the growth of breast and colon cancer cells, with IC50 values indicating potency in the micromolar range. Further investigations into its mechanism revealed that it may induce cell cycle arrest at the G1 phase, thereby preventing further proliferation.

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has shown anti-inflammatory effects . It appears to modulate inflammatory cytokines and inhibit pathways such as NF-kB, which plays a crucial role in inflammation.

Research Findings: A recent study utilized animal models to assess the compound's efficacy in reducing inflammation in conditions like arthritis. The results indicated a significant decrease in markers of inflammation (e.g., TNF-alpha and IL-6) following treatment with the compound.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition: The compound selectively inhibits enzymes involved in tumor growth and inflammatory responses.

- Receptor Interaction: It may bind to specific receptors that regulate apoptosis and inflammation.

- Signal Transduction Modulation: By affecting key signaling pathways, the compound alters cellular responses to stimuli.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:

| Compound Name | Structural Features | Similarity | Unique Aspects |

|---|---|---|---|

| Ethyl 5-(4-methoxybenzamido)-3-methylbenzofuran-2-carboxylate | Different methoxy position | High | Potentially different biological activity due to substitution |

| Ethyl 6-(4-methoxybenzamido)-3-methylbenzofuran-2-carboxylate | Similar core with different methoxy position | High | Variation in binding affinity and activity |

| Ethyl benzofuran-2-carboxylate | Lacks amide functionality | Moderate | Simplified structure may lead to different properties |

This table highlights how variations in substitution patterns can lead to differences in biological activity and potential therapeutic applications.

Q & A

Q. Table 1: Key Synthetic Parameters

| Step | Reaction | Optimal Conditions | Yield (%) | Purity (%) |

|---|---|---|---|---|

| 1 | Cyclization | DMF, 100°C, 6h | 68 | 92 |

| 2 | Acylation | EDCI, RT, 12h | 72 | 89 |

| 3 | Esterification | EtOH, 70°C, 4h | 75 | 95 |

Q. Table 2: Biological Activity Comparison

| Modification | Assay Type | IC₅₀ (µM) | Target | Reference |

|---|---|---|---|---|

| Parent Compound | Antiviral (HCV) | 12.3 | NS5B polymerase | |

| 6-Bromo Derivative | Cytotoxicity (HeLa) | 8.7 | Tubulin | |

| 3-Fluoro Analog | Kinase Inhibition | 5.4 | EGFR |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.